Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-1,2-dihydroindene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)9-4-3-8-5-6-11(13)10(8)7-9/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZUXEHMIBGXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCC2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856885 | |
| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150969-55-4 | |
| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Transformation Pathways, and Mechanistic Insights
Oxidation Reactions of the Carbonyl and Aromatic Ring System
The oxidation of the indanone moiety can proceed at either the α-carbon to the carbonyl group or on the aromatic ring, depending on the reagents and conditions employed.
The α-hydroxylation of β-keto esters and amides is a known transformation that can be achieved using various oxidizing agents. For instance, organocatalysts such as dihydroquinine have been used for the enantioselective α-hydroxylation of indanone-based β-keto amides with tert-butyl hydroperoxide. thieme-connect.de This suggests that the methylene (B1212753) group at the C-2 position of Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is susceptible to oxidation, potentially yielding a 2-hydroxy derivative.
The aromatic ring, being part of an electron-deficient system due to the presence of the ketone and ester functionalities, is generally resistant to oxidative degradation under mild conditions. However, strong oxidizing agents can lead to cleavage of the aromatic ring. While not directly analogous, the oxidation of naphthoquinones provides some insight into the potential reactivity of fused ring systems. mdpi.com The specific oxidation pathways for the benzene (B151609) ring of this indanone derivative would require harsh conditions and are less commonly explored compared to reactions at the carbonyl or ester groups.
Reduction Pathways of the Ketone and Ester Moieties
The ketone and ester groups in this compound offer multiple avenues for reduction, which can be controlled to achieve selective transformation of one or both functionalities.
Ketone Reduction: The carbonyl group of the indanone ring can be selectively reduced to a hydroxyl group.
Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation is a common method for reducing indanones to indanols. For example, 1-indanone (B140024) can be selectively hydrogenated to 1-indanol (B147123) using silica-supported copper catalysts, which show high selectivity for the C=O group over the aromatic ring. researchgate.net Platinum-based catalysts, however, can also lead to the hydrogenation of the aromatic ring. researchgate.net Asymmetric transfer hydrogenation using chiral ruthenium catalysts has been effectively used for the stereoselective reduction of substituted indanones, yielding enantioenriched indanols. rsc.org
Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing ketones and aldehydes in the presence of esters. masterorganicchemistry.com The reduction of β-keto esters like the target molecule with NaBH₄ in methanol (B129727) or ethanol (B145695) would primarily yield the corresponding β-hydroxy ester, Ethyl 3-hydroxy-2,3-dihydro-1H-indene-5-carboxylate. thieme-connect.comresearchgate.net Under certain conditions, NaBH₄ can also reduce the ester functionality, particularly when neighboring groups facilitate the formation of an intermediate ring, leading to a diol. researchgate.net
Ester Reduction: While more resistant to reduction than ketones, the ester group can be reduced to a primary alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH₄). This would typically also reduce the ketone, resulting in a diol.
The table below summarizes common reduction methods applicable to the ketone moiety.
| Reagent/Catalyst | Moiety Reduced | Product Type | Selectivity |
| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol (Indanol) | High selectivity for ketone over ester masterorganicchemistry.comthieme-connect.com |
| **Catalytic Hydrogenation (e.g., Cu/SiO₂) ** | Ketone | Secondary Alcohol (Indanol) | High selectivity for C=O over aromatic ring researchgate.net |
| Asymmetric Transfer Hydrogenation (e.g., (R,R)-Ts-DENEB) | Ketone | Chiral Secondary Alcohol | High enantioselectivity rsc.org |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone & Ester | Diol | Generally reduces both functional groups |
Ester Functional Group Interconversions: Hydrolysis and Transesterification
The ethyl ester group is amenable to standard interconversions such as hydrolysis and transesterification, which can be catalyzed by either acid or base.
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ethyl ester to the corresponding carboxylic acid, 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid. Basic hydrolysis proceeds via nucleophilic acyl substitution, forming a carboxylate salt which is then protonated in an acidic workup.
Transesterification: This process involves converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com It can be achieved under both acidic and basic conditions. masterorganicchemistry.com For example, reacting this compound with methanol in the presence of an acid or base catalyst would yield Mthis compound. masterorganicchemistry.comresearchgate.net The reaction is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com Sodium borohydride in an alcohol solvent has also been shown to effect a one-pot reduction and transesterification of β-keto esters. thieme-connect.comthieme-connect.com
| Reaction | Reagents | Product |
| Hydrolysis (Basic) | 1. NaOH (aq) 2. H₃O⁺ | 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid |
| Hydrolysis (Acidic) | H₃O⁺, heat | 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid |
| Transesterification | R'OH, H⁺ or RO⁻ | Methyl, Propyl, etc. 3-oxo-2,3-dihydro-1H-indene-5-carboxylate |
Nucleophilic and Electrophilic Substitution Reactions on the Indene (B144670) Nucleus
The aromatic ring of the indene nucleus is the primary site for substitution reactions. Given the electronic nature of the substituents, electrophilic aromatic substitution (EAS) is the most relevant pathway.
The indanone system contains two electron-withdrawing groups attached to the benzene ring: the acyl group (part of the five-membered ring) and the ethyl carboxylate group. Both groups are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. wikipedia.orglkouniv.ac.in
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. masterorganicchemistry.commasterorganicchemistry.com
| Substituent Group | Electronic Effect | Directing Influence | Predicted Positions of Attack |
| Acyl (ketone) | Deactivating (-I, -M) | meta-director | C-7 |
| Ethyl Carboxylate | Deactivating (-I, -M) | meta-director | C-4, C-6 |
Nucleophilic aromatic substitution, in contrast, requires the presence of a strong electron-withdrawing group and a leaving group on the ring, and it proceeds under more forcing conditions. This pathway is less likely for the parent compound unless further functionalized.
Rearrangement Reactions and Acid-Catalyzed Cyclialkylations
The indanone skeleton is known to undergo various rearrangement and cyclization reactions, particularly under acidic conditions.
Rearrangements: 1-indanone derivatives can undergo acid-catalyzed rearrangements. For example, the oxime of 1-indanone undergoes a Beckmann rearrangement to form 3,4-dihydro-2(1H)-quinolinone. scielo.br Indanone derivatives with specific functionalities, such as an allylic-benzylic tertiary alcohol moiety, can undergo a formal homo-Nazarov-type cyclization to form fluorenones. rsc.org
Acid-Catalyzed Cyclialkylations: Substituted indenes and indanones are often synthesized via acid-catalyzed cyclizations. nih.gov For instance, the reaction of ethyl cinnamates with arenes in the presence of triflic acid can afford indanone derivatives through a domino intermolecular Friedel-Crafts alkylation and intramolecular acylation. nih.gov While the target molecule is already cyclized, these principles highlight the reactivity of the indane system under strong acid catalysis, which could lead to further annulation or rearrangement reactions. acs.org
Decarboxylative Functionalization of Indene-based Carboxylic Acids
Following hydrolysis of the ethyl ester to the corresponding carboxylic acid, the carboxyl group can be removed and replaced with other functional groups through decarboxylative reactions. Modern methods, particularly those induced by visible light, have emerged as powerful tools for this purpose. rsc.orgbohrium.com
This strategy allows for the generation of an aryl radical at the C-5 position of the indanone ring upon extrusion of CO₂. researchgate.net This highly reactive intermediate can then participate in a variety of bond-forming reactions.
Photocatalytic Pathways: Visible-light photocatalysis can initiate decarboxylation under mild conditions. rsc.orgresearchgate.net This process often involves the conversion of the carboxylic acid into a more redox-active species or the use of a suitable photocatalyst to facilitate single-electron transfer (SET). osaka-u.ac.jp
Functionalization: The generated aryl radical can be trapped by various coupling partners to form new C-C, C-N, C-O, or C-S bonds. This enables diverse functionalizations, such as alkylation, arylation, and amination, at the C-5 position of the indanone core. chemrxiv.org
Mechanistic Investigations of Complex Transformations (e.g., Hooker Oxidation)
The Hooker oxidation is a notable transformation where the alkyl side chain of certain 2-hydroxy-1,4-naphthoquinones is shortened by one methylene unit upon treatment with potassium permanganate. wikipedia.org While not directly applicable to this compound, its mechanism is relevant as it involves an indane carboxylic acid as a key intermediate. colab.wsrsc.org
The established mechanism for the Hooker oxidation involves several intricate steps:
Oxidation and Ring Opening: The reaction begins with the oxidation of the naphthoquinone, leading to the cleavage of the quinone ring.
Intermediate Formation: A labile o-diquinone intermediate is formed. colab.ws
Benzilic Acid Rearrangement: This diquinone undergoes a benzilic acid-type rearrangement to form an indane carboxylic acid derivative, which is known as the "Hooker intermediate". colab.wsresearchgate.net
Oxidative Cleavage and Recyclization: This intermediate is then subjected to oxidative cleavage, followed by an intramolecular aldol (B89426) reaction of the resulting keto acid, which ultimately leads to the final product with a shortened alkyl chain and extrusion of carbon dioxide. rsc.orgresearchgate.net
This complex pathway highlights how fused ring systems can undergo profound skeletal changes through a sequence of oxidation, rearrangement, and cyclization steps.
Despite a comprehensive search for scientific literature and spectral data, detailed experimental information for the specific chemical compound "this compound" (CAS Number: 150969-55-4) is not available in publicly accessible databases and research articles.
Searches have confirmed the existence of this compound through chemical supplier databases. However, the requisite primary research data for a thorough structural and spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—has not been published.
Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline and content requirements, as this would necessitate fabricating data that does not exist in the public domain. An article built on data from related but structurally different compounds would be scientifically inaccurate and misleading.
Therefore, the request to generate an article on "this compound" cannot be fulfilled at this time due to the absence of the necessary scientific data.
Structural Elucidation and Advanced Spectroscopic Characterization
Chiroptical Techniques: Circular Dichroism (CD) and Optical Rotation for Absolute Configuration
Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotation, are powerful analytical methods employed to determine the absolute configuration of chiral molecules. Chirality, or the property of a molecule being non-superimposable on its mirror image, is a prerequisite for a compound to be optically active and thus exhibit a response to circularly polarized light.
The molecular structure of Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is, however, achiral. An analysis of its structure reveals the absence of any stereocenters (an atom with four different substituents), planes of chirality, or axial chirality. The molecule possesses a plane of symmetry that renders it superimposable on its mirror image.
Consequently, this compound does not exhibit optical activity. It does not rotate the plane of plane-polarized light, and its interaction with left- and right-circularly polarized light is identical, resulting in a null Circular Dichroism spectrum. As the compound does not exist as a pair of enantiomers, the concept of absolute configuration is not applicable.
Therefore, the application of chiroptical techniques such as CD and optical rotation for the determination of the absolute configuration of this compound is not relevant.
Theoretical and Computational Chemistry Studies on Ethyl 3 Oxo 2,3 Dihydro 1h Indene 5 Carboxylate and Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. It is frequently employed to predict geometries, analyze frontier molecular orbitals, and map electrostatic potentials, which together provide a comprehensive understanding of a molecule's reactivity and stability.
Geometry Optimization and Equilibrium Geometries
In computational chemistry, geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For analogs of Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the most stable molecular conformation. These calculations typically reveal a nearly planar indene (B144670) ring system, with slight puckering in the five-membered ring. The bond lengths and angles obtained from these calculations are generally in good agreement with experimental data from X-ray crystallography where available. For this compound, it is anticipated that the ethyl carboxylate group would exhibit free rotation, with the most stable conformer determined by minimizing steric hindrance.
Table 1: Predicted Bond Lengths and Angles for Key Structural Features of Indene Analogs
| Parameter | Predicted Value (Å or °) |
|---|---|
| C=O (ketone) bond length | ~1.22 Å |
| C=O (ester) bond length | ~1.21 Å |
| C-O (ester) bond length | ~1.35 Å |
| C-C (aromatic) bond lengths | ~1.39 - 1.42 Å |
| C-C (aliphatic) bond lengths | ~1.52 - 1.55 Å |
| O=C-C bond angle | ~120° |
| C-O-C bond angle (ester) | ~117° |
Note: These are representative values based on similar structures and may vary for the specific title compound.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For analogous compounds, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the carbonyl groups and the fused ring system, suggesting these are the likely sites for nucleophilic attack. The HOMO-LUMO energy gap for similar structures often falls in the range of 4-5 eV, indicating a moderate level of chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential around the oxygen atoms of the ketone and ester carbonyl groups, making them the primary sites for interactions with electrophiles. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential, making them potential sites for nucleophilic interaction. Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, further quantify the molecule's reactivity.
Vibrational Spectroscopy Simulations and Analysis
Theoretical vibrational spectra, typically calculated using DFT, are instrumental in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities of the vibrational modes can be correlated with specific molecular motions, such as stretching, bending, and torsional vibrations. For analogs of this compound, the calculated vibrational spectra generally show good agreement with experimental data, although the calculated frequencies are often scaled to correct for anharmonicity and basis set limitations.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Analogs
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (aliphatic) | 3000 - 2850 |
| C=O stretching (ketone) | 1720 - 1680 |
| C=O stretching (ester) | 1750 - 1730 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C-O stretching (ester) | 1300 - 1100 |
Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.
NMR Chemical Shift Predictions and Correlation with Experimental Data
Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. These predictions are highly valuable for confirming molecular structures and assigning experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. For related indene derivatives, the calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show a strong linear correlation with experimental values.
For this compound, the aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum, while the aliphatic protons of the five-membered ring and the ethyl group will be in the upfield region. In the ¹³C NMR spectrum, the carbonyl carbons of the ketone and ester would be the most deshielded, appearing at the lowest field.
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, O···O Interactions)
The study of non-covalent interactions is crucial for understanding the crystal packing, physical properties, and biological activity of molecules. Computational methods can identify and quantify these interactions. In the solid state, molecules of this compound are likely to be involved in intermolecular C-H···O hydrogen bonds, where the oxygen atoms of the carbonyl groups act as hydrogen bond acceptors. These interactions play a significant role in the stabilization of the crystal lattice.
Intramolecular interactions, such as weak C-H···O contacts, can also influence the conformational preferences of the molecule. The potential for O···O interactions between the ketone and ester carbonyl groups in certain conformations could also be explored computationally to understand their impact on the molecular geometry and electronic structure.
Non-Linear Optical (NLO) Properties Calculations
Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the Non-Linear Optical (NLO) properties of organic molecules. For analogs of this compound, such as other 1-indanone (B140024) derivatives, theoretical calculations have been used to explore their potential as NLO materials. These studies investigate the relationship between molecular structure, electronic properties, and the NLO response.
Research on 1-indanone compounds has utilized DFT and spectroscopic techniques to analyze the impact of different solvent environments on their NLO properties. researchgate.net Polarity-based models are employed to study solvent-induced interactions and their effects on the optical characteristics of these molecules. researchgate.net Such computational models investigate key NLO parameters including polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β), which are crucial indicators of a material's NLO activity. researchgate.netanalis.com.my
For instance, studies on various organic molecules show that the presence of electron-donating and electron-acceptor groups within a π-conjugated system is a key factor for achieving a significant NLO response. analis.com.myekb.eg The indanone core, an aromatic keto-ester system, provides a foundational structure for such push-pull configurations. Theoretical calculations help in understanding the intramolecular charge transfer (ICT) that occurs from a donor to an acceptor group through the conjugated path, which is fundamental to the NLO phenomenon. nih.gov
Computational approaches like the B3LYP and CAM-B3LYP functionals with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate electronic and NLO properties. researchgate.netekb.egjksus.org Frontier Molecular Orbital (FMO) analysis is often performed to calculate the energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger hyperpolarizability, indicating a more significant NLO response. nih.govnih.gov
A study on specific 1-indanone derivatives explored the effects of environmental polarity on their optical behavior. researchgate.net It was found that strong hydrogen bonds formed in certain solvents tend to enhance the molecular nonlinear responses. researchgate.net This highlights the importance of intermolecular interactions in modulating the NLO properties of these compounds. The calculated values for parameters such as dipole moment (μ), average polarizability (<α>), and first hyperpolarizability (β₀) for representative organic molecules with potential NLO properties are often benchmarked against known materials like p-nitroaniline (PNA). ekb.eg
Table 1: Representative Calculated NLO Properties for NLO-active Organic Molecules (Illustrative Data)
| Molecule/System | Dipole Moment (μ) [D] | Average Polarizability (<α>) [esu] | First Hyperpolarizability (β₀) [esu] |
|---|---|---|---|
| Chalcone (B49325) Derivative analis.com.my | - | - | 420.51 × 10⁻³⁰ |
| Non-Fullerene Acceptor (MSTD7) nih.gov | - | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ |
| Chromene Derivative (4a) nih.gov | - | 6.77005 × 10⁻²³ | - |
Note: The data in this table is illustrative of NLO calculations on various organic compounds and not specific to this compound, for which specific data is not available in the cited literature.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry provides significant insights into the reaction mechanisms for the synthesis of indanone frameworks, including the core of this compound. Theoretical studies, often using Density Functional Theory (DFT), help to elucidate reaction intermediates, transition states, and the factors governing regioselectivity and reactivity. researchgate.netresearchgate.net
One of the most common methods for synthesizing the 1-indanone core is through intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives. beilstein-journals.org Computational studies have been applied to understand this reaction under various catalytic conditions. For example, the mechanism of Friedel-Crafts acylation using metal triflates in deep eutectic solvents has been investigated. researchgate.net DFT calculations revealed the role of the metal in the formation of the active acylium triflate intermediate and the influence of acidic conditions on the reaction pathway. researchgate.net
A detailed mechanistic study on the synthesis of indanones from α,β-unsaturated carboxylic acids and arenes in polyphosphoric acid (PPA) proposed two competing pathways based on computational and experimental evidence. d-nb.info The regioselectivity was found to be dependent on the PPA concentration.
Pathway A (Low PPA Concentration): This pathway involves a 1,4-addition of the arene to the unsaturated carboxylic acid, followed by an intramolecular Friedel-Crafts reaction of the resulting intermediate to yield the indanone. d-nb.info
Pathway B (High PPA Concentration): At higher acidity, the unsaturated acid forms a mixed anhydride (B1165640) which then dehydrates to an acylium ion. The arene undergoes acylation by this ion, and the subsequent intermediate undergoes an acid-catalyzed Nazarov cyclization to form the indanone product. d-nb.info
The intermediates in these pathways were proposed based on theoretical modeling, as they were not experimentally observed, indicating that the intramolecular cyclization step is faster than the initial intermolecular reaction in both cases. d-nb.info
More novel synthetic routes have also been subjected to computational analysis. A photoredox-catalyzed synthesis of indanones via decarboxylative annulation was proposed to proceed through a hydrogen radical-shuttle (HRS) mechanism. researchgate.net This proposed mechanism, supported by DFT calculations, explains the observed chemical and stereochemical outcomes of the reaction. researchgate.net
Furthermore, computational methods have been used to investigate the reaction pathways of various other cyclization reactions leading to the indanone core. These include palladium-catalyzed carbonylative cyclizations and rhodium-catalyzed tandem reactions, where the mechanisms are often complex and involve multiple catalytic cycles. organic-chemistry.org DFT calculations can model the energetics of these cycles, including oxidative addition, insertion, and reductive elimination steps, to rationalize the observed product formation.
Table 2: Key Reaction Pathways for Indanone Synthesis Investigated Computationally
| Reaction Type | Key Intermediates / Transition States | Computational Method | Reference |
|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | Acylium ion, σ-complex | DFT | researchgate.net |
| PPA-Mediated Cyclization (Pathway A) | 1,4-addition intermediate | Proposed based on reaction outcomes | d-nb.info |
| PPA-Mediated Cyclization (Pathway B) | Acylium ion, Nazarov cyclization intermediate | Proposed based on reaction outcomes | d-nb.info |
Applications in Advanced Organic Synthesis and Functional Material Research
Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate as a Versatile Building Block
This compound is a highly functionalized and versatile building block in organic synthesis. The reactivity of this molecule is centered around three primary sites: the ketone carbonyl group, the adjacent active methylene (B1212753) (C2) position, and the aromatic ring which can participate in electrophilic substitution reactions. The ester group at the C5 position not only modifies the electronic properties of the indanone system but also provides an additional handle for synthetic transformations.
The ketone functionality readily undergoes reactions typical of carbonyls, including condensations, reductions, and additions. Of particular significance is the Knoevenagel condensation, where the active methylene group at the C2 position reacts with aldehydes and ketones. However, it is the reaction of the C2 methylene group of the indanone core that is most pivotal for its role as a building block. This position is readily deprotonated to form an enolate, which can then act as a nucleophile in a wide array of carbon-carbon bond-forming reactions. This reactivity is fundamental to its utility in constructing more complex molecular scaffolds.
Synthesis of Complex Indene-Based Architectures and Polycyclic Compounds
The indanone scaffold is a key precursor in the synthesis of larger polycyclic aromatic hydrocarbons (PAHs), most notably the indenofluorene family of compounds. Indenofluorenes are of significant interest due to their unique electronic properties and potential applications in organic electronics. Synthetic strategies toward indenofluorenes often rely on the construction of the extended polycyclic system from simpler, functionalized indene (B144670) or indanone precursors.
One established retrosynthetic analysis of the indeno[1,2-b]fluorene skeleton identifies indanone derivatives as crucial starting materials. The synthesis involves creating key precursor molecules that can be cyclized to form the final indenofluorene structure. The inherent structure of this compound makes it a suitable starting point for such synthetic routes, where the existing indanone core constitutes one of the five-membered rings of the final indenofluorene target. Annulation strategies, which involve the building of additional rings onto an existing molecular framework, are central to the synthesis of these complex PAHs from indanone precursors.
Development of Indene-Based Scaffolds for Optical and Electronic Materials
The 3-oxo-2,3-dihydro-1H-indene core is a privileged scaffold in the design of materials for optical and electronic applications. Its electron-withdrawing nature, when incorporated into a larger conjugated system, can be used to tune the electronic energy levels (HOMO/LUMO) and optical properties (absorption/emission) of a molecule. This makes it a critical component in the development of organic semiconductors and chromophores.
Perhaps the most significant recent application of the 3-oxo-2,3-dihydro-1H-indene unit is in the field of organic photovoltaics, specifically as a terminal electron-accepting group in non-fullerene acceptors (NFAs). NFAs have revolutionized the performance of organic solar cells, pushing power conversion efficiencies to record highs.
The archetypal end-capping group for many high-performance NFAs is 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (often abbreviated as INCN). This unit is synthesized via a Knoevenagel condensation between a 1-indanone (B140024) derivative and malononitrile (B47326). This compound is a direct precursor to the carboxylated or otherwise functionalized versions of this critical end-cap. The presence of the ester allows for further modification, though it is often the core indanone structure that is carried through to the final NFA.
The indanone end-group serves as a potent electron acceptor, which, when attached to a conjugated donor core, creates a molecule with a strong intramolecular "push-pull" character. This architecture leads to a low bandgap, enabling the molecule to absorb a broader range of the solar spectrum.
Table 1: Key Reactions and Intermediates in NFA Synthesis
| Starting Material | Reagent | Reaction Type | Key Intermediate/Product | Application |
| 1-Indanone Derivative | Malononitrile | Knoevenagel Condensation | 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Electron-accepting end-cap for NFAs |
| Donor Core (e.g., Aldehyde) | Indanone-based End-Cap | Knoevenagel Condensation | A-D-A type Non-Fullerene Acceptor | Active layer in Organic Solar Cells |
While the subject compound is an indan-1-one, the closely related indane-1,3-dione scaffold is well-established in the synthesis of dyes and chromophores. Functionalization of indane-1,3-diones with dicyanomethylene groups via Knoevenagel condensation leads to compounds with intense colors and interesting photophysical properties. For instance, the reaction of ethyl 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylate with malononitrile can produce dicyanomethylene derivatives that are highly conjugated and exhibit strong absorption in the visible spectrum. researchgate.net
These molecules are part of the merocyanine (B1260669) dye family, which are known for their highly polarizable π-electron systems. nih.gov This property results in strong light absorption and makes them suitable for applications in optoelectronics and as functional dyes. nih.gov The electronic properties and absorption characteristics of these chromophores can be fine-tuned by altering the substituents on the indane core, demonstrating the importance of precursors like this compound.
Table 2: Chromophore Characteristics of Dicyanomethylene-based Dyes
| Chromophore Type | Key Structural Feature | Resulting Property | Application |
| Merocyanine Dye | Dicyanomethylene-indanone | Strong light absorption, high polarizability | Functional Dyes, Optoelectronics |
| Donor-Acceptor System | Indanone acceptor unit | Tunable HOMO/LUMO levels | Organic Semiconductors |
Intermediates in the Synthesis of Heterocyclic Systems Fused with Indene
The ketone functionality of this compound makes it a valuable precursor for building fused heterocyclic rings onto the indene framework through annulation reactions. Such indeno-fused heterocycles are of interest in medicinal chemistry and materials science.
A prominent example is the synthesis of indeno[1,2-b]dihydropyridines, which can be achieved through a multi-component Hantzsch-type reaction. In this approach, an indanone derivative (or more commonly, indane-1,3-dione) reacts with an aldehyde, a β-ketoester like ethyl acetoacetate, and an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) to construct the fused dihydropyridine (B1217469) ring. researchgate.net This methodology provides a straightforward route to complex heterocyclic systems from simple precursors.
Another powerful method for synthesizing fused thiophenes is the Gewald reaction. This three-component reaction involves a ketone, an active methylene nitrile (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur. iyte.edu.tr Applying this reaction to this compound would involve the condensation of the ketone with the active nitrile, followed by the addition of sulfur and subsequent cyclization to yield a highly substituted, indeno-fused 2-aminothiophene. This reaction is a versatile and efficient method for creating thiophene-annulated systems. iyte.edu.tr
Q & A
Q. What intermolecular interactions dominate the solid-state structure of derivatives?
- Methodological Answer : Hydrogen bonding (e.g., C=O⋯H-N) and π-π stacking (between aromatic rings) are critical. Graph set analysis (as per Etter’s rules) reveals motifs like R₂²(8) H-bond dimers . Thermal analysis (DSC/TGA) correlates packing efficiency with melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
